molecular formula C21H15ClF3NO2 B4959925 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No. B4959925
M. Wt: 405.8 g/mol
InChI Key: GYAVYYNMZJUZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have various biochemical and physiological effects. Additionally, this compound has been found to induce cell death in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression. This compound has also been found to induce cell death in cancer cells by activating certain pathways. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and may be useful in developing new cancer treatments. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying gene expression.
One limitation of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to use caution when handling and working with this compound. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are many future directions for the study of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. One potential direction is the further study of its anti-cancer properties. This compound may be useful in developing new cancer treatments or improving existing ones. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating inflammatory diseases.
Another future direction is the development of new synthetic compounds based on the structure of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. By modifying the structure of this compound, it may be possible to develop new compounds with improved properties or new applications in scientific research.
Conclusion:
In conclusion, 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and may be useful in developing new cancer treatments or improving existing ones. While there are limitations to using this compound in lab experiments, its potential applications make it an important area of study for future research.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to produce the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have potential applications in scientific research. It has been studied for its role in inhibiting the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. This compound has also been found to have anti-cancer properties and has been studied for its potential use in cancer research.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO2/c22-16-9-10-19(18(12-16)21(23,24)25)26-20(27)15-7-4-8-17(11-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAVYYNMZJUZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

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